molecular formula C17H19NO2 B4951928 3-phenoxy-N-(1-phenylethyl)propanamide

3-phenoxy-N-(1-phenylethyl)propanamide

Cat. No.: B4951928
M. Wt: 269.34 g/mol
InChI Key: WPOVEBMQBVVSNT-UHFFFAOYSA-N
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Description

3-Phenoxy-N-(1-phenylethyl)propanamide is a propanamide derivative characterized by a phenoxy group (-OPh) at the third carbon of the propanamide backbone and an N-(1-phenylethyl) substituent. Its molecular formula is C₁₈H₁₉NO₂, with a molecular weight of 281.35 g/mol. This compound is structurally significant due to its aromatic and amide functionalities, which are common in pharmaceutical and agrochemical intermediates.

Properties

IUPAC Name

3-phenoxy-N-(1-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-14(15-8-4-2-5-9-15)18-17(19)12-13-20-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOVEBMQBVVSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-N-(1-phenylethyl)propanamide typically involves the amidation of a suitable precursor. One common method involves the reaction of 3-phenoxypropanoic acid with (1-phenylethyl)amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-phenoxy-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-phenoxy-N-(1-phenylethyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-phenoxy-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets. The phenoxy and phenylethyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
3-Phenoxy-N-(1-phenylethyl)propanamide C₁₈H₁₉NO₂ 281.35 Phenoxy, N-(1-phenylethyl) Intermediate for polyimide synthesis
(2S)-2-Phenyl-N-[(1R)-1-phenylethyl]propanamide C₁₇H₁₉NO 253.34 Phenyl, stereospecific N-substituent Chiral resolution studies
3-[Decyldimethylsilyl]-N-(2-(4-methylphenyl)-1-phenylethyl)propanamide C₂₅H₃₇NOSi 411.70 Decyldimethylsilyl, 4-methylphenyl ACAT inhibitor (atherosclerosis research)
3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide C₂₀H₂₀BrN₃O₃ 430.31 Bromophenyl, dihydropyrimidinone Hydrogen bonding-driven crystal stability
3-(4-(3-Isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide C₂₆H₃₁N₅O₃ 461.56 Triazoloquinazolinyl, isopropoxy Potential kinase inhibitor (anticancer research)

Key Findings from Comparative Studies

Bioactivity and Enzyme Inhibition: The decyldimethylsilyl-substituted analog (C₂₅H₃₇NOSi) inhibits acyl-CoA:cholesterol acyltransferase (ACAT), a target in atherosclerosis therapy, due to its hydrophobic silyl group enhancing membrane permeability .

Synthetic Accessibility: Propanamide derivatives with electron-withdrawing groups (e.g., bromine in C₂₀H₂₀BrN₃O₃) often require microwave-assisted synthesis (e.g., 250 W, 373 K for 18 minutes), while simpler analogs like (2S)-2-phenyl-N-[(1R)-1-phenylethyl]propanamide are synthesized via refluxing methanol/hydrazine hydrate .

Thermodynamic and Solubility Profiles: The triazoloquinazolinyl analog (C₂₆H₃₁N₅O₃) has a higher molecular weight (461.56 g/mol) and lower aqueous solubility compared to this compound, likely due to its bulky heterocyclic substituent .

Implications for Research and Development

  • Pharmaceutical Design: The phenoxy group in this compound may enhance π-π stacking interactions with biological targets, similar to the bromophenyl analog’s stabilization via aromatic interactions .
  • Material Science : Polyimide precursors like 3-chloro-N-phenyl-phthalimide (a structurally related compound) highlight the utility of propanamide derivatives in polymer synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-phenoxy-N-(1-phenylethyl)propanamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a validated route involves reacting 1-phenylethanol with propanenitrile in the presence of iodine as a catalyst at 90°C, yielding the amide through dehydration and tautomerization . Optimization includes adjusting molar ratios (e.g., 1:1 for reactants), microwave-assisted heating (e.g., 250 W maximum power) to reduce reaction time, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. Aromatic protons appear at δ 7.2–7.5 ppm, while amide protons resonate near δ 8.1 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 442.31 for C₂₁H₂₀BrN₃O₃) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths (e.g., C–N: 1.33–1.37 Å) and dihedral angles (e.g., 88.37° between phenyl rings) .

Q. How can solubility and purification challenges be addressed during synthesis?

  • Methodological Answer :

  • Solubility : Use polar aprotic solvents (e.g., DMF or DMSO) for reactions; recrystallize from ethanol/water mixtures .
  • Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) to separate stereoisomers or impurities .

Advanced Research Questions

Q. What crystallographic parameters define the stability of this compound?

  • Methodological Answer :

  • Crystal System : Triclinic, space group P1, with unit cell parameters a = 7.147 Å, b = 12.501 Å, c = 13.094 Å, α = 118.5°, β = 99.0°, γ = 93.1° .
  • Hydrogen Bonding : Intermolecular N–H···O (2.89 Å) and O–H···N (2.76 Å) bonds stabilize the lattice. π-π stacking (3.776 Å between pyridine and phenyl rings) further enhances rigidity .
  • Refinement : R-factor (R₁ = 0.062) and wR₂ = 0.162 indicate high precision. Split occupancy (e.g., 0.522:0.478 for disordered methyl groups) is modeled using constraints .

Q. How do data discrepancies in crystallographic studies arise, and how are they resolved?

  • Methodological Answer :

  • Sources of Discrepancy : Thermal motion artifacts, partial occupancy in disordered regions (e.g., methyl groups), or absorption effects.
  • Resolution : Use multi-scan absorption corrections (e.g., SADABS), refine anisotropic displacement parameters, and validate via residual density maps (<0.43 eÅ⁻³) . Cross-validate with DFT calculations or spectroscopic data .

Q. What strategies ensure enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral Catalysis : Use (S)-1-phenylethylamine as a chiral auxiliary to control stereochemistry .
  • Analysis : Chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) or circular dichroism (CD) spectroscopy confirm enantiopurity .

Key Considerations for Advanced Studies

  • Reaction Optimization : Microwave irradiation (e.g., 100 W initial power) reduces synthesis time from hours to minutes .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to biological targets, guided by crystallographic data .

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